Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride
Overview
Description
Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride (EIMBH) is a chemical compound with the molecular formula C13H20ClNO3 . It is commonly used in scientific experiments for various purposes.
Synthesis Analysis
EIMBH has been synthesized using a solid phase synthesis . It has cleavage and cyclization properties, which are used for the synthesis of other benzimidazoles .Molecular Structure Analysis
The molecular structure of EIMBH consists of 13 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 273.756 Da and the monoisotopic mass is 273.113159 Da .Physical And Chemical Properties Analysis
EIMBH has a molecular weight of 273.75 g/mol. Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available sources .Scientific Research Applications
Synthesis of New Chemical Compounds
Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride serves as a key intermediate in the synthesis of a range of chemical compounds. For instance, it has been used in the preparation of new 1,2,4‐Triazole derivatives with significant anti-lipase and anti-urease activities, indicating its role in the development of potential therapeutic agents (Bekircan, Menteşe, Ülker, & Kucuk, 2014). Such derivatives could offer new leads in the treatment of diseases where lipase and urease play a critical role.
Photodegradation Studies
Research on Ethyl o-azidobenzimidate, a compound related to Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride, has contributed to understanding the photodegradation of organic compounds. These studies are essential for evaluating the environmental fate of chemical substances and their potential breakdown products under the influence of light (Ardakani, Smalley, & Smith, 1984).
Advanced Material Synthesis
The compound also plays a role in the synthesis of materials with unique properties. For example, its derivatives have been employed in creating polymers and other materials that could have applications in various industries, including pharmaceuticals, cosmetics, and more, highlighting the versatility of Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride in contributing to new material technologies.
Potential in Drug Development
Its application extends to the development of novel drug candidates, particularly in the synthesis of compounds with antimicrobial properties. Research on derivatives synthesized using Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride has shown potential antibacterial activity, suggesting its utility in discovering new antibiotics (Shakir, Saoud, & Hussain, 2020).
Analytical Chemistry Applications
Furthermore, its derivatives have been used in analytical chemistry as chemosensors for the detection of metal ions, demonstrating the compound's contribution to the development of sensitive and selective detection methods for environmental and biomedical analysis (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).
properties
IUPAC Name |
ethyl 4-methoxy-2-propan-2-yloxybenzenecarboximidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-5-16-13(14)11-7-6-10(15-4)8-12(11)17-9(2)3;/h6-9,14H,5H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZFOOYCJFWDHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=C(C=C(C=C1)OC)OC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619634 | |
Record name | Ethyl 4-methoxy-2-[(propan-2-yl)oxy]benzene-1-carboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride | |
CAS RN |
548472-48-6 | |
Record name | Ethyl 4-methoxy-2-[(propan-2-yl)oxy]benzene-1-carboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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